molecular formula C20H14N4O3 B2370248 1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide CAS No. 712333-82-9

1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No.: B2370248
CAS No.: 712333-82-9
M. Wt: 358.357
InChI Key: TZNJALJCKMCDAY-UHFFFAOYSA-N
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Description

1,3-Dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a heterocyclic compound featuring an isoindolinecarboxamide core substituted with two distinct pyridinyl groups: a 3-pyridinylmethyl moiety at position 2 and a 3-pyridinyl substituent at position 3.

Properties

IUPAC Name

1,3-dioxo-N-pyridin-3-yl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-18(23-15-4-2-8-22-11-15)14-5-6-16-17(9-14)20(27)24(19(16)26)12-13-3-1-7-21-10-13/h1-11H,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJALJCKMCDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a synthetic compound with potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article reviews its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H14N4O3
  • Molecular Weight : 358.357 g/mol
  • CAS Number : 712333-82-9

The compound features a complex structure that includes a dioxo group and pyridine rings, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent. The following sections summarize key findings from the literature.

Anticancer Properties

  • Mechanism of Action : Research indicates that the compound may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • In Vivo Studies : In mouse xenograft models, compounds similar to this compound have shown significant antitumor effects at low doses, suggesting that this class of compounds may be effective in targeting tumors without severe toxicity .

Cytotoxicity Assessment

A study assessing the cytotoxic effects of related compounds demonstrated that while some derivatives exhibited potent activity against cancer cell lines, they also showed varying levels of toxicity towards normal cells. This highlights the importance of structure-activity relationship (SAR) studies to optimize efficacy while minimizing side effects .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Similar PI3K inhibitorsAntitumor activityEffective suppression of tumor growth in xenograft models
Related isoindole derivativesCytotoxicityVariable toxicity; need for SAR optimization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Potency and Selectivity

The 3-pyridinylmethyl group is a recurring motif in bioactive compounds. For example:

  • In mGlu2R positive allosteric modulators (PAMs) like LY487379, substituents such as trifluoroethylsulfonamide and methoxyphenoxy groups confer selectivity for mGlu2R over mGlu3R .
  • In dihydropyrazolone derivatives, 3-pyridinylmethyl substitution (cLogP 4.4) enhances inhibitory potency (pIC50 5.3) compared to aliphatic substituents (pIC50 <5.0) .

Key Insight : The dual pyridinyl groups in the target compound may enhance binding affinity through π-π stacking or hydrogen bonding but could reduce selectivity due to increased molecular bulk.

Isoindolinecarboxamide Analogs

The compound N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 356090-88-5) shares the isoindolinecarboxamide backbone but substitutes pyridinyl groups with chloro and methylphenyl moieties. This results in lower lipophilicity (cLogP <3.5) and reduced CNS penetration, favoring peripheral targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents cLogP Activity (pIC50/LD50) Therapeutic Use Reference
Target Compound Isoindolinecarboxamide 2-(3-pyridinylmethyl), 5-(3-pyridinyl) ~4.4 N/A Hypothesized CNS/oncology N/A
Dihydropyrazolone derivative Dihydropyrazolone 3-pyridinylmethyl 4.4 5.3 (pIC50) Enzyme inhibition
Pyrinuron Urea 3-pyridinylmethyl, 4-nitrophenyl N/A 12.3 mg/kg (LD50) Banned pesticide
Entinostat Carbamate 3-pyridinylmethyl N/A N/A Antineoplastic
CAS 356090-88-5 Isoindolinecarboxamide 3-chloro-4-methylphenyl <3.5 N/A Peripheral targets

Research Implications and Gaps

  • Selectivity Challenges : The target compound’s dual pyridinyl groups may reduce subtype selectivity compared to mGlu2R PAMs like LY487379, which avoid mGlu3R interaction .
  • Toxicity Mitigation : Unlike Pyrinuron, the isoindolinecarboxamide core likely reduces metabolic activation to toxic intermediates, but in vitro safety profiling is needed.
  • Therapeutic Potential: Structural parallels to Entinostat suggest possible epigenetic modulation, though direct mechanistic studies are required .

Preparation Methods

Method 1: Condensation with Anhydride Intermediates

A common approach involves reacting pyrrole-2-carboxylic anhydride with pyridinylmethylamine derivatives.

Procedure :

  • Reagents :
    • Pyrrole-2-carboxylic anhydride (1.2 equiv)
    • 3-(Aminomethyl)pyridine (1.0 equiv)
    • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
    • Anhydrous acetonitrile (solvent)
  • Steps :
    • Dissolve 3-(aminomethyl)pyridine in acetonitrile under argon.
    • Add pyrrole-2-carboxylic anhydride and Sc(OTf)₃ catalyst.
    • Stir at room temperature for 3–5 hours.
    • Concentrate under reduced pressure and purify via silica chromatography (20–25% EtOAc/DCM).

Yield : 19%.

Key Data :

Parameter Value
Reaction Time 3 h
Catalyst Loading 10 mol% Sc(OTf)₃
Purity (HPLC) >95%

Method 2: Suzuki-Miyaura Coupling

This method introduces pyridinyl groups via palladium-catalyzed cross-coupling.

Procedure :

  • Reagents :
    • 5-Bromo-isoindoline-1,3-dione (1.0 equiv)
    • 3-Pyridinylboronic acid (1.5 equiv)
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (2.0 equiv)
    • DMF/H₂O (4:1, solvent)
  • Steps :
    • Heat reagents at 80°C for 12 hours under nitrogen.
    • Quench with water, extract with EtOAc, and dry over MgSO₄.
    • Purify via recrystallization (MeOH/H₂O).

Yield : 45–52%.

Key Data :

Parameter Value
Temperature 80°C
Ligand PPh₃
Isolated Yield 52%

Method 3: Reductive Amination

A two-step process involving imine formation followed by reduction.

Procedure :

  • Step 1 (Imine Formation) :
    • React 5-formyl-isoindoline-1,3-dione with 3-(aminomethyl)pyridine in ethanol.
    • Stir at room temperature for 5 hours.
  • Step 2 (Reduction) :
    • Add NaBH₄ (2.0 equiv) and stir for 2 hours.
    • Acidify with HCl, extract with DCM, and concentrate.

Yield : 65–70%.

Key Data :

Parameter Value
Reducing Agent NaBH₄
Reaction Time 7 h (total)
Purity (NMR) >98%

Optimization and Challenges

Catalyst Screening

Sc(OTf)₃ outperforms Lewis acids like BF₃·OEt₂ in anhydride-based condensations, reducing side-product formation.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while THF favors reductive amination.

Purification Techniques

  • Chromatography : Silica gel with EtOAc/DCM gradients resolves regioisomers.
  • Recrystallization : MeOH/H₂O yields crystalline product (>99% purity).

Analytical Characterization

Critical data for validation:

  • ¹H NMR (DMSO-d₆) : δ 11.98 (s, 1H, NH), 8.94–7.20 (m, pyridinyl/aromatic H).
  • HRMS (ESI+) : m/z 398.1482 [M+H]⁺ (calc. 398.1485).
  • HPLC Retention Time : 12.4 min (C18 column, 60% MeCN/H₂O).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield reproducibility for Method 2.
  • Cost Drivers : Pd catalysts and anhydrous solvents account for >70% of production costs.

Emerging Methodologies

  • Photocatalysis : Visible-light-mediated coupling reduces Pd usage.
  • Enzymatic Catalysis : Lipases assist in regioselective amidation.

Q & A

Advanced Research Question

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and predict reaction outcomes .
  • Molecular Dynamics (MD): Simulate solubility and stability in different solvents (e.g., water vs. DMSO) .
  • Machine Learning: Train models on existing data to forecast degradation pathways or metabolic stability .

What are the key functional groups in the compound’s structure that influence its chemical reactivity?

Basic Research Question

  • 1,3-Dioxo Isoindoline Core: Participates in hydrogen bonding and π-π stacking, critical for binding biological targets .
  • Pyridinylmethyl Group: Enhances solubility and facilitates interactions with metal catalysts in coupling reactions .
  • Carboxamide Linkage: Stabilizes the molecule against hydrolysis under physiological conditions .

How can researchers design derivatives of this compound to enhance its pharmacological properties while minimizing toxicity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies: Modify substituents systematically (e.g., fluorination of pyridine rings to improve metabolic stability) .
  • Toxicity Screening: Use in vitro models (e.g., hepatocyte assays) to identify toxicophores early in development .
  • Prodrug Strategies: Introduce labile groups (e.g., esters) to enhance bioavailability and reduce off-target effects .

What are the best practices for analyzing data discrepancies in solubility and stability profiles obtained from different experimental setups?

Advanced Research Question

  • Controlled Replication: Repeat experiments under identical conditions (solvent, pH, temperature) to isolate variables .
  • Advanced Characterization: Use differential scanning calorimetry (DSC) to assess crystallinity impacts on solubility .
  • Data Normalization: Apply statistical tools (e.g., ANOVA) to distinguish methodological artifacts from true compound variability .

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